molecular formula C24H19FN4O3 B2533154 5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one CAS No. 1251674-78-8

5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one

Cat. No. B2533154
CAS RN: 1251674-78-8
M. Wt: 430.439
InChI Key: JVGFJBLWFOHKHF-UHFFFAOYSA-N
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Description

The compound 5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one is a heterocyclic molecule that contains several functional groups and rings, including an oxadiazole ring, a pyridinone ring, and a fluorophenyl group. These structural features suggest that the compound could have interesting chemical and biological properties, potentially including anticancer activity as indicated by related compounds in the provided data .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that may include cyclization and substitution reactions. For example, a one-pot synthesis approach was used to create a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, which involved condensation reactions and was characterized by various spectroscopic methods . Similarly, the synthesis of oxadiazole derivatives can involve cyclization steps, as seen in the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and optimized using density functional theory (DFT) . The geometrical parameters obtained from these studies can provide insights into the stability and reactivity of the molecule. For instance, the presence of a fluorine atom can influence the electronic distribution within the molecule, as seen in the molecular docking study of a pyrazolyl ethanone derivative .

Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents. The fluorine atom, being highly electronegative, can affect the reactivity of the phenyl ring to which it is attached . Additionally, the oxadiazole ring is known to participate in various chemical reactions due to its electron-rich nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one can be deduced from related studies. For example, the optical properties of oxadiazole derivatives have been investigated, revealing absorption and fluorescence characteristics that are influenced by the conjugation within the molecule . The presence of different substituents can lead to variations in these properties, as well as in the solubility and stability of the compound.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Desai et al. (2016) discusses the design and synthesis of fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs. These compounds, including structures similar to the one , were evaluated for antimicrobial activity and cytotoxicity, showing potent antibacterial and antifungal properties (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016).

Prediction of Biological Activity

Kharchenko et al. (2008) reported on the synthesis of novel bicyclic systems with 1,2,4-oxadiazole rings, predicting their biological activity. These systems, which relate closely to the structure of interest, highlight the potential pharmacological applications of such compounds (Kharchenko, Detistov, & Orlov, 2008).

Anticancer Potential

Research by Zhang et al. (2005) identified a novel apoptosis inducer within a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, showing potential as anticancer agents. Their work provides insight into how structural modifications, like those in the given compound, can enhance biological activity against cancer cell lines (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

Antimicrobial and Antitubercular Activity

Shingare et al. (2022) conducted a study on benzene sulfonamide pyrazole oxadiazole derivatives, which shares structural similarities with the compound of interest, showcasing their potential as antimicrobial and antitubercular agents. Their research emphasizes the compound's relevance in addressing infectious diseases (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

properties

IUPAC Name

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3/c25-19-8-5-17(6-9-19)23-26-24(32-27-23)18-7-12-21(30)28(15-18)14-16-3-10-20(11-4-16)29-13-1-2-22(29)31/h3-12,15H,1-2,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGFJBLWFOHKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one

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